(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through an ethyl chain. The presence of a fluorine atom and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the starting material, 3-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methoxybenzaldehyde or 3-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-2-methoxyphenylethanol.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors.
Pathways Involved: It may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine
- (1R)-1-(3-chloro-2-methoxyphenyl)ethan-1-amine
- (1R)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
Uniqueness
The presence of the fluorine atom and the methoxy group on the phenyl ring of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride makes it unique compared to other similar compounds
Properties
Molecular Formula |
C9H13ClFNO |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
BSTUZIDLZKWDJY-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)OC)N.Cl |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OC)N.Cl |
Origin of Product |
United States |
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